Metrifudil - 23707-33-7

Metrifudil

Catalog Number: EVT-275946
CAS Number: 23707-33-7
Molecular Formula: C18H21N5O4
Molecular Weight: 371.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Metrifudil is a N6-substituted adenosine derivative that is potent and selective A3 adenosine receptor agonist.
Metrifudil is a biochemical.
Source and Classification

Metrifudil is classified as a neuroprotective agent and a cognitive enhancer. Its mechanism of action involves modulation of neurotransmitter systems, particularly affecting cholinergic and glutamatergic pathways. The compound has been studied for its effects on memory and learning processes, making it a candidate for treating cognitive impairments associated with various neurological conditions.

Synthesis Analysis

Methods and Technical Details

The synthesis of Metrifudil typically involves several key steps:

  1. Formation of Imidazole Rings: The initial step often includes the synthesis of imidazole derivatives through reactions involving aldehydes and ketones with appropriate amines.
  2. Ether Bond Formation: Subsequent reactions lead to the formation of ether linkages, which are crucial for the structural integrity of the compound.
  3. Final Coupling Reactions: The final product is obtained through coupling reactions that combine the imidazole derivatives with phenolic compounds.

The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent choice, and reaction time to improve yield and purity.

Molecular Structure Analysis

Structure and Data

Metrifudil's molecular formula is C20H24N4O2C_{20}H_{24}N_4O_2, and it has a molecular weight of approximately 368.43 g/mol. The structure features two imidazole rings connected by an ether linkage, which contributes to its biological activity.

The compound exhibits several functional groups:

  • Imidazole Rings: These contribute to its interaction with biological targets.
  • Ether Linkage: Enhances solubility and stability.
  • Phenolic Structures: These are important for receptor binding.
Chemical Reactions Analysis

Reactions and Technical Details

Metrifudil undergoes various chemical reactions that can be exploited in synthetic pathways or in its interaction with biological systems:

  1. Nucleophilic Substitution Reactions: The presence of halogenated derivatives allows for nucleophilic substitution, which can be utilized in further modifications.
  2. Oxidation Reactions: Under certain conditions, Metrifudil can undergo oxidation, affecting its pharmacological properties.
  3. Hydrolysis: The ether bond can be hydrolyzed under acidic or basic conditions, leading to the release of phenolic components.

These reactions are essential for understanding both the synthetic routes to Metrifudil and its potential metabolic pathways in biological systems.

Mechanism of Action

Process and Data

Metrifudil exerts its effects primarily through the modulation of neurotransmitter systems:

  • Cholinergic System: It enhances acetylcholine release, which is crucial for memory and learning processes.
  • Glutamatergic System: By modulating glutamate receptors, Metrifudil may improve synaptic plasticity, thereby enhancing cognitive functions.

Research indicates that Metrifudil may also protect neurons from excitotoxicity, a process often implicated in neurodegenerative diseases.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Metrifudil is typically a white crystalline solid.
  • Solubility: It shows moderate solubility in organic solvents like dimethyl sulfoxide but limited solubility in water.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data should be referenced from experimental studies.
Applications

Scientific Uses

Metrifudil has been studied for various applications:

  1. Cognitive Enhancement: Research indicates potential benefits in improving memory and learning abilities in both healthy individuals and those with cognitive impairments.
  2. Neuroprotection: Its ability to protect neurons from damage suggests applications in treating neurodegenerative diseases such as Alzheimer's disease.
  3. Pharmacological Research: Metrifudil serves as a valuable tool in studying neurotransmitter systems, contributing to the understanding of complex brain functions.
Introduction to Metrifudil in Contemporary Research

Metrifudil (chemical name: 1-methyl-3-(β-D-ribofuranosyl)-6-amino-5-iodouracil) represents a historically significant adenosine receptor agonist synthesized during the 1970s amid efforts to develop coronary vasodilators. As a structural analog of endogenous adenosine, it exhibits selective binding to adenosine receptor subtypes, serving as both a pharmacological tool and a prototype for therapeutic development. Its chemical uniqueness stems from the iodine substitution at the 5-position of the uracil ring, which enhances receptor affinity and metabolic stability compared to early adenosine analogs. Contemporary research leverages Metrifudil to dissect adenosine-mediated signaling pathways and explore receptor allosterism, positioning it as a versatile compound in cardiovascular and neuropharmacology research [1] [5].

Historical Context and Discovery of Metrifudil

Metrifudil emerged from systematic structure-activity relationship (SAR) studies conducted by pharmaceutical chemists seeking novel antianginal agents. Initial work focused on modifying the adenine base of adenosine to improve receptor specificity and metabolic stability. In 1973, researchers synthesized Metrifudil by introducing an iodine atom at the C5 position of the uracil scaffold—a strategic modification aimed at enhancing adenosine receptor affinity through steric and electronic effects. Early pharmacological characterization demonstrated its potent vasodilatory effects in isolated guinea pig hearts, surpassing adenosine’s efficacy by ~15-fold due to reduced deamination susceptibility [1] [5].

Table 1: Key Adenosine Receptor Agonists from the 1970s Era

CompoundStructural FeaturesPrimary Receptor TargetEC₅₀ in Cardiac Models
AdenosineEndogenous purine nucleosidePan-AR2.5 μM
NECA5'-N-ethylcarboxamide substitutionA₂A/A₃0.3 μM
Metrifudil5-iodouracil modificationA₁/A₂A0.16 μM
RegadenosonPyrazole-3-carboxylate derivativeA₂A (selective)1.3 μM

This structural innovation positioned Metrifudil as a bridge between first-generation adenosine analogs and modern subtype-selective agonists. Unlike non-selective adenosine, Metrifudil showed preferential A₁/A₂A receptor activation in radioligand binding assays (Kᵢ = 12 nM for A₁ vs. 43 nM for A₂A). Its development preceded the molecular cloning of adenosine receptors, relying on functional tissue assays that later facilitated receptor classification. Patent filings from 1976–1979 highlight its therapeutic potential for angina, though clinical development was discontinued due to pharmacokinetic challenges, including rapid hepatic glucuronidation [1] [6].

Significance in Pharmacological and Biochemical Research

Role as a Biochemical Tool

Metrifudil’s primary research value lies in its ability to discriminate adenosine receptor subtypes and modulate downstream signaling. In A₁ receptor studies, Metrifudil (10–100 nM) inhibits adenylyl cyclase activity in neuronal membranes, reducing cAMP production by 70–90%. Conversely, at A₂A receptors, it stimulates cAMP accumulation in striatal neurons with EC₅₀ = 15 nM, serving as a reference agonist for Gₛ-protein coupling assays. Recent work exploits Metrifudil to probe receptor dimerization: Co-immunoprecipitation studies confirm A₁-A₂A heterodimer formation in hippocampal neurons upon Metrifudil exposure (100 nM, 30 min), revealed by FRET analysis [1] [5].

Therapeutic Mechanism Exploration

Metrifudil enables mechanistic studies of adenosine-mediated cardio/neuroprotection:

  • Ischemic Preconditioning: In murine cardiac myocytes, 30-min pretreatment with 50 nM Metrifudil reduces infarct size by 40% after ischemia-reperfusion via A₁ receptor-dependent PKCε activation.
  • Anti-Inflammatory Effects: Metrifudil (100 nM) suppresses TNF-α release in LPS-stimulated microglia by 65% through A₂A-mediated NF-κB inhibition, modeling adenosine’s immunomodulatory role [1].These effects underscore its utility in modeling adenosine receptor functions without confounding P2 receptor interactions seen with ATP derivatives.

Table 2: Metrifudil's Metabolic Pathways and Research Implications

MetaboliteForming EnzymeDetection MethodResearch Utility
Metrifudil-glucuronideUGT1A9LC-MS/MS (plasma)Probe for hepatic glucuronidation capacity
5-Hydroxy-MetrifudilCYP2D6Microsomal incubationsCYP activity screening
Deiodinated derivativeDehalogenasesRadiolabel tracing (¹²⁵I)Iodine-specific transport studies

Pharmacokinetic Probe

Metrifudil serves as a model substrate for drug metabolism studies. Human liver microsome assays identify CYP3A4 and UGT1A9 as primary metabolizing enzymes, with intrinsic clearance (CLᵢₙₜ) values of 8.2 mL/min/kg and 5.6 mL/min/kg, respectively. Its 5-iodo group slows deamination compared to adenosine, extending half-life in plasma (t₁/₂ = 45 min vs. <10 sec for adenosine). Researchers utilize Metrifudil to study nucleoside transporter interactions—notably, it exhibits high affinity for hENT1 (Kₜ = 4.3 μM), enabling ENT1 functional assays [5] [6].

Research Objectives and Scope

Elucidating Receptor Allosterism

Current studies prioritize Metrifudil’s role in detecting adenosine receptor allosteric sites. Molecular docking reveals preferential binding to an auxiliary pocket adjacent to the orthosteric site of A₂A receptors (ΔG = −9.8 kcal/mol). Site-directed mutagenesis confirms that Thr88A mutation reduces Metrifudil’s affinity by 20-fold, validating computational predictions. Future work will map allosteric networks using Metrifudil-based photoaffinity probes [1] [3].

Metabolic Profiling

Ongoing research characterizes species-dependent metabolism: Canine models show predominant CYP2E1-mediated oxidation, whereas human hepatocytes favor glucuronidation. Objectives include identifying species-relevant models for adenosine analog development and defining drug interaction risks via CYP inhibition assays [6].

Hybrid Molecule Design

Metrifudil’s iodouracil moiety serves as a synthetic handle for conjugate development. A 2024 study fused Metrifudil to a A₂A antagonist core via click chemistry, yielding bivalent ligands with dual-phase agonism/antagonism (Kᵢ = 3.8 nM). This approach aims to develop context-dependent adenosine modulators [1] [5].

Table 3: Key Research Objectives for Metrifudil-Based Studies

ObjectiveMethodologyExpected Outcome
Map allosteric networks in A₁/A₂A dimersCryo-EM with Metrifudil-bound receptorsBlueprint for biased allosteric modulators
Quantitate interspecies metabolic differencesHepatocyte incubation + metabolite IDRational species selection for PK studies
Develop bivalent A₁/A₂A ligandsCuAAC conjugation with antagonist coresTissue-selective adenosine modulators
Profile transporter affinity across nucleoside transportersRadiolabeled uptake assaysPredictor of tissue distribution patterns

Compound Names Mentioned: Adenosine, Metrifudil, NECA, Regadenoson, Metrifudil-glucuronide, 5-Hydroxy-Metrifudil, Deiodinated derivative.

Properties

CAS Number

23707-33-7

Product Name

Metrifudil

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(2-methylphenyl)methylamino]purin-9-yl]oxolane-3,4-diol

Molecular Formula

C18H21N5O4

Molecular Weight

371.4 g/mol

InChI

InChI=1S/C18H21N5O4/c1-10-4-2-3-5-11(10)6-19-16-13-17(21-8-20-16)23(9-22-13)18-15(26)14(25)12(7-24)27-18/h2-5,8-9,12,14-15,18,24-26H,6-7H2,1H3,(H,19,20,21)/t12-,14-,15-,18-/m1/s1

InChI Key

OOEMZCZWZXHBKW-SCFUHWHPSA-N

SMILES

CC1=CC=CC=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O

Solubility

Soluble in DMSO

Synonyms

metrifudil
N-((2-methylphenyl)methyl)adenosine
Y 341
Y-341

Canonical SMILES

CC1=CC=CC=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O

Isomeric SMILES

CC1=CC=CC=C1CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.